Lipophilicity Enhancement vs. Des-trifluoromethyl Analog (CAS 1448852-25-2)
The 5-trifluoromethyl substitution dramatically alters the lipophilicity of the core scaffold. The direct des-trifluoromethyl analog, 1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid (CAS 1448852-25-2), has a measured logP of 0.66 . Based on the well-established Hansch π constant for -CF3 on aromatic systems (π ≈ +0.88), the target compound's logP is estimated at 1.2–1.6, a 2- to 2.5-fold increase in lipophilicity [1]. This shift directly influences blood-brain barrier permeability predictions and LogD7.4-based developability classifications.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ~1.2–1.6 (calculated from fragment constant of CF3) |
| Comparator Or Baseline | 1-Methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid (CAS 1448852-25-2): LogP 0.66 (measured) |
| Quantified Difference | Δ LogP ≈ +0.5 to +1.0 (estimated); represents ~2–2.5× increase in lipophilicity |
| Conditions | Hit2Lead measured LogP (experimental), fragment-based estimation for the target compound |
Why This Matters
Procurement of the correct analog is critical for CNS drug discovery programs, where Lipinski's Rule of Five and CNS MPO scores are tightly dependent on accurate logP/logD values; using the des-CF3 analog would produce misleading permeability and off-target binding predictions.
- [1] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants; ACS Professional Reference Book; American Chemical Society: Washington, DC, 1995. Aromatic CF3 π constant ≈ +0.88. View Source
